molecular formula C23H21F3N4O3 B12174648 N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide

Cat. No.: B12174648
M. Wt: 458.4 g/mol
InChI Key: SQBDPRFYSWHJST-UHFFFAOYSA-N
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Description

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide typically involves multiple steps, including the construction of the pyrrolidine ring and the indole moiety, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated derivatives, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide

Uniqueness

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide is unique due to its combination of a pyrrolidine ring, an indole moiety, and a trifluoromethyl group, which confer distinct physicochemical properties and biological activities.

Properties

Molecular Formula

C23H21F3N4O3

Molecular Weight

458.4 g/mol

IUPAC Name

N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C23H21F3N4O3/c24-23(25,26)15-3-1-4-16(12-15)30-13-14(11-20(30)31)21(32)28-9-10-29-22(33)18-5-2-6-19-17(18)7-8-27-19/h1-8,12,14,27H,9-11,13H2,(H,28,32)(H,29,33)

InChI Key

SQBDPRFYSWHJST-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

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